1-Amino-1-(5-methyl(2-furyl))propan-2-OL
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Overview
Description
1-Amino-1-(5-methyl(2-furyl))propan-2-OL is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves the reaction of 5-methylfurfural with an appropriate amine under controlled conditions. One common method includes the reduction of 5-methylfurfural followed by the addition of an amino group to the resulting intermediate . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(5-methyl(2-furyl))propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-Amino-1-(5-methyl(2-furyl))propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar in structure but lacks the furan ring.
2-Furanethanol: Contains the furan ring but differs in the position of the amino and hydroxyl groups.
Uniqueness
1-Amino-1-(5-methyl(2-furyl))propan-2-OL is unique due to the presence of both an amino group and a hydroxyl group attached to a furan ring with a methyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-amino-1-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3 |
InChI Key |
AYVBPBMGWNLYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)O)N |
Origin of Product |
United States |
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